5,6-Epoxyhexyltriethoxysilane

Catalog No.
S1900727
CAS No.
86138-01-4
M.F
C12H26O4Si
M. Wt
262.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Epoxyhexyltriethoxysilane

CAS Number

86138-01-4

Product Name

5,6-Epoxyhexyltriethoxysilane

IUPAC Name

triethoxy-[4-(oxiran-2-yl)butyl]silane

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

InChI

InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3

InChI Key

HHPPHUYKUOAWJV-UHFFFAOYSA-N

SMILES

CCO[Si](CCCCC1CO1)(OCC)OCC

Canonical SMILES

CCO[Si](CCCCC1CO1)(OCC)OCC

Surface Modification and Functionalization

One of the primary applications of 5,6-Epoxyhexyltriethoxysilane in scientific research is surface modification. The ethoxy groups readily react with water, forming silanol groups (Si-OH) that can condense with hydroxyl groups present on various substrates like glass, silica, and metal oxides []. This creates a strong covalent bond between the silane molecule and the surface. The epoxy group, on the other hand, can participate in further chemical reactions with other molecules containing amine or thiol groups, allowing for the attachment of desired functionalities onto the modified surface []. This capability makes 5,6-Epoxyhexyltriethoxysilane a versatile tool for creating surfaces with tailored properties for specific research applications.

For instance, researchers can utilize 5,6-Epoxyhexyltriethoxysilane to modify the surface of microparticles to enhance their adhesion properties, dispersion behavior, and stability in various environments []. In biosensing applications, the silane can be used to functionalize surfaces with biocompatible molecules, facilitating the immobilization of enzymes, proteins, or antibodies for specific biodetection purposes.

5,6-Epoxyhexyltriethoxysilane is a silane compound characterized by the presence of an epoxy group and three ethoxy groups attached to a hexyl chain. Its chemical formula is C12H26O4SiC_{12}H_{26}O_{4}Si, and it is recognized for its ability to form strong covalent bonds with various substrates, making it valuable in surface modification and adhesion applications . The epoxy functionality allows for further

  • Flammability: 5,6-Epoxyhexyltriethoxysilane is flammable with a flash point of 100.3 °C [].
  • Toxicity: Information on specific toxicity is limited, but like most silanes, it can cause irritation to skin, eyes, and respiratory system.
  • Reactivity: Reacts with water, releasing ethanol as a byproduct.

Due to the limited information on specific hazards, it's crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound [].

The mechanism of action of 5,6-Epoxyhexyltriethoxysilane involves several steps:

  • Hydrolysis: The ethoxy groups react with water, forming silanol groups on the silane molecule.
  • Adsorption: The silane molecule with silanol groups gets adsorbed onto the inorganic substrate's surface through hydrogen bonding with surface hydroxyl groups.
  • Condensation: The silanol groups on the silane molecule react with each other and with the substrate's hydroxyl groups, forming a crosslinked siloxane network.
  • Covalent bonding: The epoxy group on the silane molecule can react with complementary functional groups on the organic material, creating a covalent bond and establishing a strong chemical linkage between the organic and inorganic components [].

The primary reactions involving 5,6-Epoxyhexyltriethoxysilane include:

  • Hydrolysis: The ethoxy groups react with water to generate silanol groups (Si-OH), which can condense with hydroxyl groups on substrates such as glass or metals. This reaction is crucial for promoting adhesion.
  • Curing Reactions: The epoxy group can undergo ring-opening reactions with amines or other nucleophiles, leading to the formation of cross-linked networks. This property is beneficial in creating durable coatings and adhesives .
  • Condensation Reactions: Silanol groups can further react with each other or with other silanes, forming siloxane bonds (Si-O-Si), which contribute to the material's stability and mechanical properties .

The synthesis of 5,6-Epoxyhexyltriethoxysilane typically involves:

  • Alkoxysilane Reaction: Starting from triethoxysilane, an epoxy-containing compound is reacted under controlled conditions to introduce the epoxy functionality.
  • Purification: The product is purified through distillation or chromatography to remove unreacted starting materials and by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

5,6-Epoxyhexyltriethoxysilane finds applications in various fields:

  • Adhesives and Sealants: Its strong adhesion properties make it suitable for formulating high-performance adhesives.
  • Coatings: Used in protective coatings that require durability and resistance to environmental factors.
  • Surface Modification: Enhances the properties of surfaces by improving hydrophobicity or promoting biocompatibility in medical devices .

Interaction studies involving 5,6-Epoxyhexyltriethoxysilane typically focus on its reactivity with various substrates:

  • Substrate Adhesion: Research indicates that its hydrolyzed form effectively bonds with silica-based materials, enhancing adhesion strength significantly compared to non-silanized surfaces.
  • Cross-linking Behavior: Studies have shown that when reacted with amines, it forms robust cross-linked networks that improve mechanical properties in composite materials .

Several compounds share structural similarities with 5,6-Epoxyhexyltriethoxysilane. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
TriethoxysilaneContains three ethoxy groupsSimple structure; used mainly for surface treatment
3-GlycidyloxypropyltrimethoxysilaneContains a glycidyl ether groupMore reactive due to two functional groups
EpoxycyclohexyltriethoxysilaneCyclohexyl ring with triethoxy groupsProvides flexibility; used in specialized coatings

5,6-Epoxyhexyltriethoxysilane stands out due to its combination of a linear chain structure and multiple functional groups, allowing for versatile applications in both industrial and research settings. Its ability to form strong covalent bonds while also participating in further

5,6-Epoxyhexyltriethoxysilane is systematically named triethoxy-[4-(oxiran-2-yl)butyl]silane according to IUPAC guidelines. This designation reflects the compound’s structural components:

  • Triethoxy group: Three ethoxy (-OCH₂CH₃) substituents bonded to a central silicon atom.
  • 4-(Oxiran-2-yl)butyl chain: A six-carbon chain (hexyl) with an epoxy group (oxirane ring) attached to the fourth carbon.

The stereochemistry of the epoxy group is fixed due to the inherent strain of the three-membered oxirane ring, which adopts a planar conformation with a bond angle of approximately 61.6°. This configuration creates a reactive electrophilic center at the less substituted carbon of the epoxy ring.

PropertyValue/DescriptionSource
IUPAC NameTriethoxy-[4-(oxiran-2-yl)butyl]silane
Molecular FormulaC₁₂H₂₆O₄Si
Molecular Weight262.42 g/mol
InChI KeyHHPPHUYKUOAWJV-UHFFFAOYSA-N

Molecular Geometry and Electronic Distribution Analysis

The compound’s geometry is governed by the silicon atom’s tetrahedral coordination and the strained epoxy ring. Key features include:

Silicon-Centered Geometry

  • Triethoxy substituents: Three ethoxy groups occupy three equatorial positions around the silicon atom, leaving one axial position for the butyl-epoxy chain.
  • Butyl-epoxy chain: The six-carbon chain adopts a staggered conformation to minimize steric hindrance between the ethoxy groups and the epoxy ring.

Epoxy Ring Strain and Reactivity

The oxirane ring exhibits significant angle strain, with C-O-C bond angles reduced to ~61.6° compared to the ideal tetrahedral angle (109.5°). This strain lowers the activation energy for nucleophilic ring-opening reactions, making the epoxy group highly reactive toward nucleophiles such as amines, alcohols, and thiols.

Electronic Distribution

  • Epoxy group: The electron-deficient carbons in the oxirane ring are electrophilic, enabling nucleophilic attacks at the less substituted carbon.
  • Ethoxy groups: Oxygen atoms donate electron density through σ-bonding, destabilizing the silicon atom’s electrophilicity but enhancing hydrolysis susceptibility.

Epoxy-Ethoxysilane Functional Group Interactions

The compound’s reactivity is defined by synergistic interactions between its epoxy and triethoxy groups.

Epoxy Ring Reactivity

The strained oxirane ring participates in acid-catalyzed or base-catalyzed ring-opening reactions:

  • Acidic conditions: Protonation of the epoxy oxygen increases electrophilicity, facilitating nucleophilic attacks (e.g., water, alcohols).
  • Basic conditions: Deprotonation generates nucleophilic species (e.g., alkoxides) that attack the less substituted epoxy carbon.

Triethoxy Group Hydrolysis and Condensation

The ethoxy groups undergo hydrolysis in aqueous environments:
$$ \text{Si-OCH}2\text{CH}3 + \text{H}2\text{O} \rightarrow \text{Si-OH} + \text{HOCH}2\text{CH}_3 $$
Subsequent condensation forms siloxane bonds (Si-O-Si), creating crosslinked networks.

Functional Group Synergism

The triethoxy groups enhance the epoxy’s reactivity by:

  • Solubilizing the molecule in polar solvents, improving accessibility for nucleophiles.
  • Providing anchor points for covalent bonding to hydroxylated surfaces (e.g., glass, metal oxides).
Functional GroupReactivity ModeProducts/Outcomes
EpoxyNucleophilic ring-openingβ-Hydroxyalkyl derivatives
TriethoxyHydrolysis → CondensationSiloxane networks

Laboratory-Scale Synthetic Routes

Epoxidation of Hexenyltriethoxysilane Precursors

The synthesis of 5,6-Epoxyhexyltriethoxysilane through laboratory-scale methodologies represents a sophisticated approach to organosilicon chemistry that demands precise control of reaction parameters and careful selection of precursor materials. The primary synthetic pathway involves the epoxidation of hexenyltriethoxysilane precursors, which serves as the foundation for producing this specialized organosilicon compound [1] [2].

The hexenyltriethoxysilane precursor is typically prepared through hydrosilylation reactions, where terminal alkenes undergo addition with triethoxysilane in the presence of specific catalysts [3] [4]. This initial step requires careful attention to regioselectivity and stereoselectivity to ensure the formation of the desired linear alkyl chain with the terminal double bond positioned for subsequent epoxidation [3]. The hydrosilylation process generally proceeds under mild conditions, utilizing rhodium-based catalysts such as zwitterionic bis-N-heterocyclic carbene rhodium complexes, which demonstrate exceptional selectivity toward β-(Z)-vinylsilane formation with yields approaching quantitative levels [3].

The epoxidation reaction mechanism follows a concerted pathway involving nucleophilic attack by the alkene double bond on electrophilic oxygen donors [5] [6]. The reaction proceeds through a cyclic transition state where the peroxy acid simultaneously transfers oxygen to both carbon atoms of the double bond while eliminating the corresponding carboxylic acid [7]. This mechanism ensures syn addition of the oxygen atom, maintaining the stereochemical integrity of the substrate [6].

Temperature control during the epoxidation process is critical, as elevated temperatures can lead to competing side reactions and reduced selectivity [8]. Laboratory-scale syntheses typically operate within the range of 25-100°C, with optimal conditions often found between 40-60°C to balance reaction rate and selectivity [8]. The choice of solvent system significantly influences the reaction outcome, with chlorinated solvents such as dichloromethane or chloroform providing excellent results due to their ability to stabilize the transition state and facilitate proper solvation of reactants [8].

Research findings indicate that the apparent reaction heat for similar epoxidation processes can reach 1340.0 kilojoules per kilogram of substrate, necessitating careful thermal management to prevent runaway reactions [8]. The heat conversion rate immediately following oxidant addition has been observed to reach 39.7%, highlighting the importance of controlled addition protocols and adequate cooling capacity [8].

Catalyst Systems for Selective Epoxide Formation

The development of efficient catalyst systems for selective epoxide formation represents a crucial aspect of 5,6-Epoxyhexyltriethoxysilane synthesis. Multiple catalytic approaches have been investigated, each offering distinct advantages in terms of selectivity, activity, and operational conditions.

Titanium-based heterogeneous catalysts have emerged as particularly effective systems for organosilane epoxidation reactions. These catalysts, particularly when supported on mesoporous silica materials such as MCM-41 and SBA-15, demonstrate remarkable activity and selectivity [9]. The titanium species exist primarily in isolated, tetrahedral coordination environments, which enhances their catalytic performance [9]. Turnover frequencies ranging from 500 to 1500 per hour have been achieved using tris(tert-butoxy)siloxy titanium complexes grafted onto high surface area silica supports [9].

The molecular precursor approach for catalyst preparation involves simple grafting procedures where titanium complexes react with surface hydroxyl groups through elimination of alcohol or silanol molecules [9]. This methodology allows precise control over the titanium loading and dispersion, directly correlating with catalytic performance [9]. Studies have demonstrated that increasing the number of siloxide ligands in the molecular precursor decreases the achievable titanium loading but simultaneously enhances catalytic activity and selectivity [9].

Molybdenum-based catalyst systems represent another significant category for epoxidation reactions. Homogeneous molybdenum complexes including molybdenum hexacarbonyl, molybdenum dioxide bis(acetylacetonate), and various molybdenum-phthalocyanine derivatives have been extensively studied [10]. These catalysts operate through peroxo-molybdenum intermediates that are regenerated in situ during the oxidation process [10]. The mechanism involves formation of molybdenum peroxo species as key intermediates in the oxygen transfer process [10].

Palladium-catalyzed systems offer unique advantages for coupling reactions involving vinyl epoxides with organosilanes [11]. These catalysts facilitate the formation of carbon-carbon bonds through η³-allyl palladium alkoxide intermediates, which are generated from the reaction of allylic carbonates with palladium species [11]. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and catalyst modifications [11].

Recent advances in catalyst design have focused on developing systems that combine high activity with excellent selectivity and operational stability. Ruthenacyclic carbamoyl complexes have shown exceptional performance for organosilane transformations, particularly in hydrolysis reactions that can be adapted for epoxidation processes [12]. These complexes function as structural mimics of natural hydrogenase enzymes and require a labile ligand at the sixth coordination site for optimal catalytic activity [12].

The selection of appropriate catalyst systems must consider several critical factors including substrate compatibility, reaction conditions, product selectivity, and catalyst recovery. Heterogeneous systems generally offer advantages in terms of separation and recycling, while homogeneous catalysts often provide superior activity and selectivity [9] [10]. The optimal choice depends on the specific requirements of the synthetic application and the desired balance between performance and practicality.

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Optimization

The transition from laboratory-scale batch processes to industrial-scale continuous flow manufacturing represents a critical advancement in the production of 5,6-Epoxyhexyltriethoxysilane. Continuous flow technology offers significant advantages including enhanced heat and mass transfer, improved safety through reaction containment, and superior scalability compared to traditional batch operations [13] [14].

Continuous flow reactor design for organosilane synthesis requires careful consideration of multiple engineering parameters to achieve optimal performance. The reactor configuration typically employs tubular geometries with precise temperature control along the reaction pathway [15]. Computational fluid dynamics simulations have demonstrated that tube reactor designs can achieve greater than 90% conversion of silane precursors while maintaining minimal wall deposition [15]. The optimization of flow field parameters enables effective management of silicon-containing intermediates and prevents undesired side reactions [15].

Temperature profiles within continuous flow reactors must be carefully managed to accommodate the exothermic nature of epoxidation reactions. Industrial implementations typically operate within temperature ranges of 80-150°C, utilizing hot-wall reactor configurations that provide uniform heating [15]. The residence time distribution in these systems is optimized to ensure complete conversion while minimizing thermal degradation of products [15]. Typical industrial residence times range from 10 to 60 minutes, significantly shorter than equivalent batch processes [16].

Pressure management in continuous flow systems serves multiple functions including enabling superheating of solvents above their boiling points without evaporation, facilitating improved mass transfer, and maintaining proper flow characteristics [14]. Back pressure regulators are employed to maintain system pressures between 5 and 20 atmospheres, depending on the specific reaction requirements and safety considerations [15] [14].

The integration of real-time monitoring and automated control systems enables precise optimization of reaction conditions during operation. Advanced flow reactors incorporate online analytical techniques including Raman spectroscopy and high-performance liquid chromatography for continuous monitoring of reaction progress [17] [16]. These systems can automatically adjust parameters such as temperature, flow rates, and reactant concentrations to maintain optimal performance [17].

Recent developments in autonomous self-optimizing flow reactors have demonstrated the capability to identify optimal reaction conditions through systematic exploration of parameter space [17]. These systems combine monitoring technologies with feedback algorithms to achieve maximum yields while minimizing resource consumption [17]. In one documented case, optimization of an allylation reaction achieved 80% yield at 75°C with 33.3 minutes residence time using 1.83 equivalents of reagent after only 11 experiments [17].

Scalability considerations for continuous flow processes focus on scale-out rather than scale-up approaches, where multiple parallel reactor units operate simultaneously to achieve desired production volumes [13]. This methodology offers advantages in terms of risk management, operational flexibility, and maintenance scheduling [13]. The modular nature of flow systems enables rapid adjustment of production capacity based on market demands [13].

Purification and Quality Control Protocols

Industrial purification of 5,6-Epoxyhexyltriethoxysilane requires sophisticated separation techniques to achieve the high purity standards demanded by end-use applications. The purification strategy must address removal of unreacted starting materials, catalyst residues, side products, and trace impurities while maintaining product integrity and minimizing losses.

Distillation represents the primary purification method for organosilane compounds, leveraging differences in boiling points to achieve separation [18] [19]. The purification process typically employs fractional distillation under reduced pressure to minimize thermal stress on the epoxide functionality [20]. Specialized distillation column designs with high theoretical plate counts are utilized to achieve the necessary separation efficiency [19].

Extractive distillation techniques have been developed specifically for silane purification, particularly effective for removing trace alcohols and other polar impurities [19]. This approach utilizes selective solvents that preferentially interact with impurities, enabling separation of components with similar boiling points [19]. The method has proven particularly effective for purifying methylsilane derivatives and can be adapted for epoxy-functional organosilanes [19].

Advanced purification protocols incorporate multiple sequential steps to achieve ultra-high purity specifications. Initial crude product treatment typically involves acid-base washing to remove ionic impurities and catalyst residues [18]. Subsequent treatment with metal-based purification agents, such as zinc metal or organic zinc compounds, effectively removes halide contaminants that may be present from catalyst systems [18].

Quality control protocols for industrial production encompass comprehensive analytical testing at multiple stages of the manufacturing process. Gas chromatography-mass spectrometry serves as the primary analytical technique for structural identification and purity assessment [21] [22] [23]. Modern GC-MS systems equipped with vacuum ultraviolet spectroscopic detection provide enhanced capability for differentiation of structural isomers and trace impurity identification [23].

Nuclear magnetic resonance spectroscopy plays a crucial role in quality assessment, with both ¹H NMR and ²⁹Si NMR techniques providing complementary information about product structure and purity [24] [25]. Silicon-29 NMR spectroscopy, despite its inherently low sensitivity due to the low natural abundance of ²⁹Si, offers unique insights into the silicon environment and can detect structural variations not apparent through other techniques [24]. Recent advances in hyperpolarization techniques have dramatically improved the sensitivity of ²⁹Si NMR, enabling rapid quantification of silicon-containing compounds [25].

Specialized analytical methods have been developed for trace water determination in high-purity silane products, as moisture content critically affects product stability and performance [26]. Gas chromatographic methods utilizing calcium carbide conversion of water to acetylene enable detection of water at parts-per-million levels [26]. This technique avoids contamination of analytical systems while providing accurate quantification of moisture content [26].

Industrial quality control systems implement statistical process control methodologies to ensure consistent product quality and identify process variations before they affect final product specifications [27]. These systems monitor critical quality parameters continuously and provide real-time feedback for process optimization [27]. Comprehensive documentation and traceability systems ensure full compliance with regulatory requirements and enable rapid response to quality issues [27].

The implementation of advanced analytical techniques including high-resolution mass spectrometry and time-of-flight mass spectrometry enables detection and identification of trace impurities at extremely low concentrations [28] [29]. These methods are particularly valuable for identifying degradation products and process-related impurities that may affect product performance in critical applications [28].

Dates

Last modified: 08-16-2023

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